molecular formula C9H16N3O13P3 B606995 2'-Deoxycytidine-5'-triphosphate trisodium salt CAS No. 109909-44-6

2'-Deoxycytidine-5'-triphosphate trisodium salt

Cat. No. B606995
CAS RN: 109909-44-6
M. Wt: 467.15693
InChI Key: WBIPTAOOMJEGQO-MILVPLDLSA-K
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Description

2’-Deoxycytidine-5’-triphosphate trisodium salt, also known as dCTP trisodium salt, is a nucleoside triphosphate used for DNA synthesis . It is composed of a nucleobase attached to deoxyribose and a 5’-hydroxyl on the sugar bound to a chain of three phosphate residues .


Synthesis Analysis

The synthesis of 2’-Deoxycytidine-5’-triphosphate trisodium salt involves the monophosphorylation of nucleoside, followed by reaction with tributylammonium pyrophosphate and hydrolysis of the resulting cyclic intermediate to provide the corresponding dNTP in good yields .


Molecular Structure Analysis

The molecular formula of 2’-Deoxycytidine-5’-triphosphate trisodium salt is C9H16N3O13P3 . The molecular weight is 467.157 .


Chemical Reactions Analysis

2’-Deoxycytidine-5’-triphosphate trisodium salt is utilized by cells for DNA polymerase catalyzed synthesis of DNA . It is one of the nucleoside triphosphates used for DNA polymerase driven reactions such as polymerase chain reaction, DNA sequencing, and other molecular biology methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Deoxycytidine-5’-triphosphate trisodium salt include a molecular weight of 511.12 , and it is a colorless liquid at a concentration of 100 mM (pH 7) .

Scientific Research Applications

DNA Synthesis

2’-Deoxycytidine-5’-triphosphate (dCTP) is a cytidine analog. It is composed of a nucleobase attached to deoxyribose and a 5’-hydroxyl on the sugar bound to a chain of three phosphate residues. dCTP is utilized by cells for DNA polymerase catalyzed synthesis of DNA .

Polymerase Chain Reaction (PCR)

dCTP is one of the nucleoside triphosphates used for DNA polymerase driven reactions such as polymerase chain reaction (PCR). In PCR, dCTP is incorporated into the newly synthesized DNA strand during the extension phase .

DNA Sequencing

In DNA sequencing methods, dCTP is used as one of the four deoxynucleotide triphosphates (dNTPs) that are incorporated into the newly synthesized DNA strand .

Molecular Biology Methods

Apart from PCR and DNA sequencing, dCTP is used in various other molecular biology methods that involve DNA synthesis .

Amplification of Toxin DNA

dCTP has been used in the polymerase chain reaction mix for the amplification of Alternaria (AM) toxin DNA .

Capillary Electrophoresis (CE) Analysis

dCTP has been used to spike oligonucleotide samples for capillary electrophoresis (CE) analysis .

Adenosine 5’-Monophosphate (AMP) Luciferase Assay

dCTP has been used as a component in adenosine 5’-monophosphate (AMP) luciferase assay .

De Novo Pathway Synthesis

dCTP is synthesized either by the de novo pathway or from the multiple phosphorylation steps of cytidine .

Mechanism of Action

Target of Action

The primary target of 2’-Deoxycytidine-5’-triphosphate trisodium salt, also known as dCTP, is DNA polymerase . DNA polymerase is an enzyme that synthesizes DNA molecules from their nucleotide building blocks .

Mode of Action

dCTP interacts with DNA polymerase to facilitate the synthesis of DNA . It is incorporated into the growing DNA strand during replication, where it pairs with guanine on the template strand .

Biochemical Pathways

dCTP plays a crucial role in the DNA synthesis pathway . It is synthesized either by the de novo pathway or from the multiple phosphorylation steps of cytidine . It can be deaminated to deoxyuridine monophosphate (dUMP), which is convertible to deoxythymidine triphosphate (dTTP) .

Pharmacokinetics

As a nucleotide analog, it is expected to be taken up by cells and incorporated into the dna during replication . The bioavailability of dCTP would largely depend on its ability to cross cell membranes and resist degradation by nucleases .

Result of Action

The incorporation of dCTP into the DNA strand helps ensure the accurate replication of the genetic material . This is essential for cell division and the maintenance of genetic stability .

Action Environment

The action of dCTP is influenced by various environmental factors. For instance, the pH and ionic strength of the cellular environment can affect the efficiency of DNA polymerase and, consequently, the incorporation of dCTP into the DNA . Additionally, the presence of competing nucleotides and the overall cellular nucleotide pool can also influence the action of dCTP .

Safety and Hazards

When handling 2’-Deoxycytidine-5’-triphosphate trisodium salt, avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions of 2’-Deoxycytidine-5’-triphosphate trisodium salt research could involve improving the synthetic strategy, which currently involves the monophosphorylation of nucleoside, followed by reaction with tributylammonium pyrophosphate and hydrolysis of the resulting cyclic intermediate .

properties

IUPAC Name

trisodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O13P3.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIPTAOOMJEGQO-MILVPLDLSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3Na3O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxycytidine-5'-triphosphate trisodium salt

CAS RN

102783-51-7
Record name Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt
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